Ethyl thiomorpholine-3-carboxylate 1,1-dioxide
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Overview
Description
Ethyl thiomorpholine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C7H13NO2S. It is a yellow liquid with a molecular weight of 175.25 g/mol . This compound is part of the thiomorpholine family, which are sulfur-containing heterocycles known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thiomorpholine-3-carboxylate 1,1-dioxide typically involves the reaction of thiomorpholine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl thiomorpholine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
Scientific Research Applications
Ethyl thiomorpholine-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl thiomorpholine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also modulate specific pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A parent compound with similar structural features but lacking the ethyl ester group.
Morpholine: A structurally related compound with an oxygen atom instead of sulfur.
Piperazine: Another related compound with a nitrogen atom in place of sulfur.
Uniqueness
Ethyl thiomorpholine-3-carboxylate 1,1-dioxide is unique due to the presence of both the thiomorpholine ring and the ethyl ester group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 1,1-dioxo-1,4-thiazinane-3-carboxylate |
InChI |
InChI=1S/C7H13NO4S/c1-2-12-7(9)6-5-13(10,11)4-3-8-6/h6,8H,2-5H2,1H3 |
InChI Key |
FGMBARVIPLGVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CCN1 |
Origin of Product |
United States |
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